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This document provides a detailed protocol for the analysis of protein-protein interactions
(PPIs) using affinity purification-mass spectrometry (AP-MS) followed by label-free
guantification (LFQ) with MaxQuant and subsequent data analysis in Perseus.

Introduction

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for the
identification and quantification of protein-protein interactions.[1] This method involves the use
of a "bait" protein to capture its interacting "prey" proteins from a cell lysate. The entire protein
complex is then purified and analyzed by mass spectrometry to identify the constituent
proteins. MaxQuant is a popular software platform for analyzing large-scale mass spectrometry
data, offering robust algorithms for protein identification and quantification, including the
MaxLFQ algorithm for accurate label-free quantification.[2][3][4] Downstream statistical analysis
and visualization of the MaxQuant output are typically performed using the Perseus software,
which provides a user-friendly interface for complex data analysis workflows.[5][6]
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This protocol will guide users through the entire workflow, from the experimental design of the

AP-MS experiment to the final identification of statistically significant protein interactors.

Experimental Protocol: Affinity Purification-Mass
Spectrometry (AP-MS)

A successful AP-MS experiment is critical for obtaining high-quality data for MaxQuant analysis.

The following is a general protocol for co-immunoprecipitation (Co-IP), a common AP-MS

technique.

Cell Lysis and Protein Extraction

Cell Culture and Harvest: Grow cells expressing the tagged "bait" protein of interest along
with control cells (e.g., expressing the tag alone or untransfected). Harvest cells by
centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

Lysis Buffer Preparation: Prepare a suitable lysis buffer to solubilize proteins while
preserving protein-protein interactions. A common starting point is a RIPA buffer with reduced
detergent concentrations or a CHAPS-based buffer. It is crucial to include protease and
phosphatase inhibitors in the lysis buffer to prevent protein degradation.

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30
minutes with occasional vortexing to ensure complete lysis.

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20
minutes at 4°C to pellet cellular debris. The resulting supernatant contains the soluble
protein extract.

Immunoprecipitation of Protein Complexes

Pre-clearing the Lysate: To reduce non-specific binding, incubate the protein lysate with
protein A/G beads for 1 hour at 4°C on a rotator.[7] Pellet the beads by centrifugation and
transfer the supernatant to a new tube.

Antibody Incubation: Add an antibody specific to the affinity tag of the "bait" protein to the
pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the
formation of antibody-antigen complexes.
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Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture
and incubate for another 1-2 hours at 4°C to capture the immune complexes.

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads
extensively with wash buffer (typically the lysis buffer with a lower detergent concentration) to
remove non-specifically bound proteins. Perform at least 3-5 washes.[8]

Elution and Sample Preparation for Mass Spectrometry

Elution: Elute the bound protein complexes from the beads. This can be achieved by various
methods, including low pH elution (e.g., with glycine-HCI), competitive elution with a peptide
corresponding to the affinity tag, or by boiling in SDS-PAGE sample buffer.[9]

In-solution or In-gel Digestion: The eluted proteins are then digested into peptides, typically
using trypsin. This can be done directly in the elution buffer (in-solution digestion) or after
separating the proteins by SDS-PAGE (in-gel digestion).[8]

Peptide Desalting and Cleanup: The resulting peptide mixture is desalted and cleaned up
using C18 spin columns or similar devices to remove contaminants that can interfere with
mass spectrometry analysis.

MaxQuant Analysis for Label-Free Quantification

(LFQ)

MaxQuant is used to process the raw mass spectrometry data to identify and quantify proteins.

The MaxLFQ algorithm provides accurate relative quantification between samples.[4]

Setting up the MaxQuant Analysis

Load Raw Data: Open MaxQuant and load the raw mass spectrometry files from your AP-
MS experiments.

Group-specific Parameters:
o Type: Set to 'Standard' for DDA (data-dependent acquisition) label-free experiments.

o Digestion: Select Trypsin/P'.
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o Variable Modifications: Typically include 'Oxidation (M)' and 'Acetyl (Protein N-term)'.

o Fixed Modifications: 'Carbamidomethyl (C)' is a standard fixed modification if
iodoacetamide was used for alkylation.

o Global Parameters:

[e]

Fasta file: Add a FASTA file containing the protein sequences for the organism under
investigation. Include a database of common contaminants.[10]

o ldentification: Set the 'Peptide FDR' and 'Protein FDR' to 0.01 (1%).[11]

o Label-Free Quantification: Check the box for 'Label free quantification (LFQ)'. The 'Fast
LFQ' option can be used for larger datasets.[12]

o Match between runs: Enable 'Match between runs' to transfer peptide identifications
between different runs based on accurate mass and retention time, which reduces missing
values.[10][11]

Running the Analysis and Output Files

Start the MaxQuant analysis. Upon completion, MaxQuant will generate a ‘combined’ folder
containing a 'txt' subfolder with the results. The key output file for downstream analysis in
Perseus is proteinGroups.txt.[13]

Data Analysis in Perseus

Perseus is used for the statistical analysis of the MaxQuant output to identify proteins that are
significantly enriched in the "bait" pulldown compared to the control.[14][15]

Data Loading and Initial Processing

o Load Data: Open Perseus and load the proteinGroups.txt file using the ‘Generic matrix
upload' function.

e Select Main Columns: In the 'Main columns' section, select the 'LFQ intensity' columns for all
your experimental and control samples.[16]
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 Filter Data: Remove potential contaminants, reverse database hits, and proteins only
identified by site. This is done using the 'Filter rows based on categorical column’ function.[1]
[16]

Data Transformation and Grouping

e Log Transformation: Transform the LFQ intensity values to a logarithmic scale (log2) to
stabilize the variance and make the data more symmetric. This is done via 'Processing ->
Basic -> Transform'.[1][16]

e Group Samples: Create categorical annotations to group your replicate samples (e.g., 'Bait’
and 'Control’).[1][16]

« Filter for Valid Values: Filter the data to retain only those proteins that have a minimum
number of valid quantification values in at least one experimental group. This removes

proteins with too many missing values.[1][16]

Imputation and Statistical Analysis

e Impute Missing Values: Missing values can be imputed from a normal distribution to allow for
statistical testing. This is done using 'Processing -> Imputation -> Replace missing values
from normal distribution'.[1][17][18]

o Perform t-test: To identify proteins that are significantly enriched in the "bait" samples
compared to the control, perform a two-sample t-test (‘Processing -> Tests -> Two-sample
test’).[1]

Visualization and Identification of Interactors

o Generate Volcano Plot: A volcano plot is a powerful way to visualize the results of the t-test.
It plots the statistical significance (-log10 p-value) against the magnitude of the difference
(log2 fold change). Proteins that are significantly enriched will appear in the top right
guadrant of the plot.[1][6][19][20]

« ldentify Interactors: Proteins that pass the significance threshold (e.g., FDR < 0.05) and
show a sufficient fold change are considered high-confidence interacting proteins.
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Data Presentation

Quantitative data from the analysis should be summarized in clear and structured tables.

Table 1. MaxQuant LFQ Intensities for Bait and Control Pulldowns

LF LF LF
LFQ LFQ LFQ Q . Q ) Q .
. . . . Intensit Intensit Intensit
Protein Gene Intensit Intensit Intensit
ID Name y Bait y Bait y Bait J J J
Control Control Control
Rep 1 Rep 2 Rep 3
Rep 1 Rep 2 Rep 3
1.23E+1 1.35E+1 1.19E+1 5.43E+0 4 98E+0 6.01E+0
P04637 TP53
0 0 0 7 7 7
8.76E+0 9.12E+0 8.54E+0 3.21E+0 2.99E+0 3.54E+0
P00533 EGFR
9 9 9 7 7 7
7.54E+0 7.98E+0 7.21E+0 1.02E+0 9.87E+0 1.15E+0
Q9Y243 MDM2
9 9 9 7 6 7

Table 2: Statistical Analysis of Protein-Protein Interactions

Log2 Fold
Protein ID Gene Name Change -Log10 p-value FDR
(Bait/Control)
P04637 TP53 7.85 6.54 0.0012
P00533 EGFR 8.12 6.87 0.0009
Q9Y243 MDM2 9.54 7.98 0.0001
Visualizations
Experimental Workflow
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Caption: Overview of the AP-MS and data analysis workflow.
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Perseus Data Analysis Pipeline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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